Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy-
Description
Benzenepropanoic acid, β-(aminomethyl)-3,4,5-trimethoxy- (hypothetical structure inferred from nomenclature) is a derivative of 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2), which has the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol . The parent compound features a propanoic acid chain attached to a benzene ring substituted with three methoxy groups at positions 3, 4, and 4. The β-(aminomethyl) modification introduces a primary amine group at the β-carbon of the propanoic acid chain, likely enhancing polarity and altering biological activity compared to non-aminated analogs.
Properties
IUPAC Name |
4-amino-3-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-17-10-4-8(9(7-14)6-12(15)16)5-11(18-2)13(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQQJKEYZRUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127424-86-6 | |
| Record name | 3,4,5-Trimethoxyphenibut | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127424866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-TRIMETHOXYPHENIBUT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XSC26H2B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- typically involves multiple steps. One common method includes the following steps:
Formation of the Benzene Ring Substituents:
Introduction of the Propanoic Acid Group: This can be done through a Friedel-Crafts acylation reaction, where the benzene ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst.
Addition of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzenepropanoic acid derivatives have been explored for their potential therapeutic effects. The compound's structure allows it to interact with biological targets effectively.
- Antidepressant Activity : Research indicates that compounds similar to benzenepropanoic acid can exhibit antidepressant properties. The presence of the aminomethyl group is crucial for binding to neurotransmitter receptors .
- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Biomedicine
In the field of biomedicine, benzenepropanoic acid derivatives are utilized in various applications:
- Drug Development : The compound serves as a pharmaceutical intermediate in the synthesis of drugs targeting central nervous system disorders. Its ability to modify biological pathways makes it valuable in drug formulation .
- Protein Purification : Benzenepropanoic acid derivatives have been incorporated into affinity reagents for purifying proteins from complex mixtures. This application is critical in biotechnological research and therapeutic protein production .
Chemical Reagent
As a chemical reagent, benzenepropanoic acid is used in various experimental setups:
- Synthesis of Other Compounds : It acts as an intermediate in the synthesis of other biologically active molecules. The trimethoxy substitution enhances its reactivity in organic synthesis .
- Biological Experiments : The compound is employed in biological assays to study its interaction with enzymes and receptors, contributing to our understanding of its pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of β-(aminomethyl)-3,4,5-trimethoxybenzenepropanoic acid with its analogs:
Note: The molecular formula and weight for β-(aminomethyl)-3,4,5-trimethoxybenzenepropanoic acid are theoretical estimates based on structural analogs.
Key Research Findings
Physicochemical Properties
- This contrasts with ethyl 3,4,5-trimethoxyphenylpropanoate, which has higher lipophilicity (logP ~2.5) due to the ester moiety .
- Stability: The parent acid (3,4,5-trimethoxyphenylpropanoic acid) is stable under standard conditions but decomposes at ~198°C . Aminomethyl substitution may alter thermal stability due to the amine’s reactivity.
Biological Activity
Benzenepropanoic acid, beta-(aminomethyl)-3,4,5-trimethoxy- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies in the context of medicinal chemistry.
Chemical Structure and Properties
The compound features a benzene ring with a propanoic acid moiety and three methoxy groups at the 3, 4, and 5 positions. The structural formula can be represented as follows:
This structure is significant for its interaction with biological targets.
1. Antitumor Activity
Research indicates that derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), closely related to the compound , exhibit notable antitumor properties. For instance:
- Ester N10 showed an IC50 value of 0.15 µg/mL against EL-4 cells and 0.03 µg/mL against CPAE cells, indicating potent cytotoxicity .
- The mechanism involves inhibition of MetAP2 (methionine aminopeptidase 2), which is crucial for cancer cell proliferation .
2. Cholinesterase Inhibition
The compound has been evaluated for its ability to inhibit cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases:
- Compounds structurally similar to benzenepropanoic acid demonstrated IC50 values of approximately 46 µM for AChE and 32.46 µM for BChE .
- The inhibition mechanism was characterized as mixed-type inhibition through Lineweaver-Burk plots .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzenepropanoic acid derivatives:
| Substituent | IC50 (AChE) | IC50 (BChE) | Selectivity Index |
|---|---|---|---|
| Methoxy | 46 µM | 32.46 µM | 1.42 |
| Chlorine | 44.41 µM | 32.46 µM | 1.71 |
This data suggests that specific substitutions can enhance inhibitory activity against cholinesterases while maintaining low cytotoxicity .
Case Study: Antitumor Activity in Vivo
A study investigated the effects of TMCA derivatives in a murine model of cancer:
- Mice treated with TMCA derivatives exhibited significant reductions in tumor size and improved survival rates.
- Key biomarkers such as ADA and LDH were modulated favorably, indicating a reduction in tumor burden .
Case Study: Neuroprotective Effects
In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
